Methyl isothiocyanate
Overview
Description
Methyl isothiocyanate (MITC) is a compound that has been extensively studied due to its relevance in various chemical syntheses and its role as a transformation product of certain fumigants. It is known to be the major volatile transformation product of the fumigant metam sodium and has implications for human health and environmental receptors due to its transformation in the atmosphere .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of MITC has been determined in the gas phase using electron diffraction. The bond lengths and angles for methylisothiocyanate were found to be r(C-N) = 147.9 ± 0.8 pm, r(N≡C) = 119.2 ± 0.6 pm, r(C≡S) = 159.7 ± 0.5 pm, and ∠CNC = 2.471 ± 0.007 rad10.
Chemical Reactions Analysis
MITC undergoes various chemical reactions, including photolysis in the gas phase, which results in a half-life of approximately 10 ± 3 hours under xenon arc irradiation and slightly greater than 1 day under late summer sunlight. The photolysis products include methyl isocyanate, methyl isocyanide, sulfur dioxide, hydrogen sulfide, carbonyl sulfide, N-methylformamide, and methylamine . Additionally, MITC reacts with dianions derived from cyclic thioureas to give ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives as major products . The gas-phase reaction of MITC with hydroxyl radicals has been studied, revealing a significant conversion of MITC to methyl isocyanate .
Physical and Chemical Properties Analysis
MITC's physical and chemical properties are influenced by its reactions and transformations in various environments. For instance, its reaction with aqueous ammonia hydroxide in soil can afford N-methylthiourea, although surface applications of ammonium compounds to assist this reaction were found to be ineffective outdoors . The elimination of MITC from soil after treatment with metham-sodium has been a subject of preliminary investigation, indicating its phytotoxicity at certain concentrations . Furthermore, MITC's reactivity with hydroxyl radicals in the atmosphere has been quantified, providing insights into its atmospheric half-life and transformation products .
Scientific Research Applications
1. Agricultural Fumigation
Methyl isothiocyanate (MITC) is effectively used for fumigating agricultural products. A study demonstrated that a formulation containing 95% ethyl formate and 5% MITC effectively fumigated wheat in sealed silos, eliminating pests like Sitophilus oryzae, Rhyzopertha dominica, and Tribolium castaneum. This treatment didn't affect the wheat's germination or seed color (Ren et al., 2008).
2. Soilborne Pest and Disease Management
MITC plays a significant role in managing soilborne pests and diseases, especially in the context of the phase-out of methyl bromide. Biofumigation, which involves the use of Brassica green manures that release isothiocyanates similar to MITC, has been studied for its potential in pest and disease management in cropping systems (Matthiessen & Kirkegaard, 2006).
3. Cancer Research
Research in cancer prevention has explored the use of isothiocyanates, including MITC. Isothiocyanates from cruciferous vegetables have been studied for their disease preventive and therapeutic effects, with clinical trials employing them against diseases like cancer and autism (Palliyaguru et al., 2018).
4. Pesticide Emission Reduction
Studies have investigated the accelerated degradation of MITC in soil, particularly when combined with organic amendments. This research is crucial for reducing atmospheric emissions of pesticides, considering the toxicity and high volatilization potential of MITC (Dungan, Gan, & Yates, 2003).
5. Environmental Impact on Biological Activity
The environmental impacts on the biological activity of diverse pure and plant-derived isothiocyanates, including MITC, have been studied. These findings are crucial for understanding factors controlling isothiocyanate release and maintenance in soil, particularly for biofumigation purposes (Matthiessen & Shackleton, 2005).
Safety And Hazards
Future Directions
Methyl isothiocyanate is the most important organic isothiocyanate in industry . It is used in agriculture as a soil fumigant, mainly for protection against fungi and nematodes . It is also a building block for the synthesis of 1,3,4-thiadiazoles, which are heterocyclic compounds used as herbicides . Well-known pharmaceuticals prepared using MITC include Zantac and Tagamet .
properties
IUPAC Name |
methylimino(sulfanylidene)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NS/c1-3-2-4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDSHSYDSCRFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NS | |
Record name | METHYL ISOTHIOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3947 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027204 | |
Record name | Methyl isothiocyanate | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2027204 | |
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Molecular Weight |
73.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl isothiocyanate appears as a colorless liquid with a sharp odor. Lethal by inhalation of even small quantities of vapor. Does not have odor warning characteristics at low concentrations. Do not rely on the sense of smell to warn about the presence of vapors. Denser than water. May cause tearing and irritate the eyes, skin, nose and throat., Colorless crystals that sublime at room temperature; mp = 36 deg C; [HSDB] Pale yellow low melting solid with an acrid odor; mp = 30-34 deg C; [Alfa Aesar MSDS], Solid, Colourless to tan liquid; Pungent, penetrating mustard-like odour | |
Record name | METHYL ISOTHIOCYANATE | |
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Record name | Methyl isothiocyanate | |
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Record name | Methyl isothiocyanate | |
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Record name | Methyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
246 °F at 760 mmHg (EPA, 1998), 119 °C, 117.00 to 118.00 °C. @ 760.00 mm Hg | |
Record name | METHYL ISOTHIOCYANATE | |
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Record name | METHYL ISOTHIOCYANATE | |
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Record name | Methyl isothiocyanate | |
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Flash Point |
20 °F, 95 °F (35 °C) (closed cup). /MITC-Fume/ | |
Record name | Methyl isothiocyanate | |
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Record name | METHYL ISOTHIOCYANATE | |
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Solubility |
Readily soluble in common organic solvents, such as ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils., Very soluble in ethyl ether, In water, 7.6X10+3 mg/L at 25 °C, 7.6 mg/mL at 20 °C, Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | METHYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
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Record name | Methyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Methyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.069 at 98.6 °F (EPA, 1998) - Denser than water; will sink, 1.0691 at 37 °C/4 °C, 0.938-0.942 | |
Record name | METHYL ISOTHIOCYANATE | |
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Record name | METHYL ISOTHIOCYANATE | |
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Record name | Methyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1862/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
2.53 (Air = 1) | |
Record name | METHYL ISOTHIOCYANATE | |
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Vapor Pressure |
39.29 mmHg (USCG, 1999), 3.54 [mmHg], 3.54 mm Hg at 25 °C | |
Record name | METHYL ISOTHIOCYANATE | |
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URL | https://cameochemicals.noaa.gov/chemical/3947 | |
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Mechanism of Action |
Methyl isothiocyanate reacts with and inactivates sulfhydryl groups, SH, of essential enzymes in living organisms. | |
Record name | METHYL ISOTHIOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
Methyl isothiocyanate | |
Color/Form |
Colorless crystals, Solid at room temperature but sublimes directly to a gas. | |
CAS RN |
556-61-6 | |
Record name | METHYL ISOTHIOCYANATE | |
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Record name | Methyl isothiocyanate | |
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Record name | Methyl isothiocyanate [BSI:ISO] | |
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Record name | Methyl isothiocyanate | |
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Record name | Methane, isothiocyanato- | |
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Record name | METHYL ISOTHIOCYANATE | |
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Record name | METHYL ISOTHIOCYANATE | |
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Record name | Methyl isothiocyanate | |
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Melting Point |
95 to 97 °F (EPA, 1998), 36 °C | |
Record name | METHYL ISOTHIOCYANATE | |
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Record name | METHYL ISOTHIOCYANATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6396 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034106 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.